physicochemical properties of 3-(3-(trifluoromethoxy)phenyl)thiophene
physicochemical properties of 3-(3-(trifluoromethoxy)phenyl)thiophene
The following technical guide details the physicochemical profile, synthesis, and applications of 3-(3-(trifluoromethoxy)phenyl)thiophene , a specialized organofluorine building block used in medicinal chemistry and organic materials science.
[1]
Executive Summary
3-(3-(trifluoromethoxy)phenyl)thiophene is a biaryl scaffold integrating an electron-rich thiophene ring with a lipophilic, metabolically stable trifluoromethoxy-substituted phenyl ring. This molecule serves as a critical intermediate in the development of organic semiconductors (e.g., OFETs) and pharmaceutical agents , where the trifluoromethoxy group (-OCF
Chemical Identity & Structural Analysis[2]
This compound belongs to the class of 3-arylthiophenes. The meta-substitution of the trifluoromethoxy group on the phenyl ring imparts specific electronic and steric properties that distinguish it from its para-isomers.
| Property | Data |
| Chemical Name | 3-(3-(trifluoromethoxy)phenyl)thiophene |
| Molecular Formula | C |
| Molecular Weight | 244.23 g/mol |
| SMILES | FC(F)(F)Oc1cccc(c1)c2ccsc2 |
| Structure Type | Biaryl Heterocycle |
| Electronic Character |
Structural Conformation
Unlike planar fused systems, the single bond connecting the thiophene and phenyl rings allows for torsional rotation. However, steric repulsion between the thiophene protons and the phenyl ring protons typically results in a twisted, non-planar conformation (dihedral angle
Physicochemical Properties[5][6][7]
The following data synthesizes experimental trends for aryl-thiophenes and calculated values for this specific derivative.
Physical Constants
| Parameter | Value / Range | Description |
| Physical State | Pale yellow oil or low-melting solid | Typical of low-MW aryl thiophenes. |
| Boiling Point | ~285°C (760 mmHg) / 110°C (0.5 mmHg) | Estimated based on -CF |
| Solubility | High: CHCl | Highly lipophilic nature. |
| LogP (Calc) | 4.6 ± 0.4 | Indicates high membrane permeability. |
| Polar Surface Area | ~9.2 Å | Low TPSA suggests excellent BBB penetration. |
Electronic Profile
-
Thiophene Ring: Acts as an electron donor. In conjugated polymers, this unit facilitates hole transport.
-
Trifluoromethoxy Group:
-
Hammett Constant (
): 0.35 (Electron withdrawing). -
Lipophilicity (
): +1.04 (More lipophilic than -CF at +0.88). -
Effect: The -OCF
group deactivates the phenyl ring towards electrophilic attack but increases the overall stability of the molecule against oxidative metabolism (e.g., P450 blockage).
-
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 3-(3-(trifluoromethoxy)phenyl)thiophene is the Palladium-catalyzed cross-coupling of 3-bromothiophene with 3-(trifluoromethoxy)phenylboronic acid. This route prevents the formation of homocoupled thiophene byproducts common in Grignard approaches.
Reaction Scheme Visualization
Figure 1: Palladium-catalyzed synthesis pathway utilizing a Suzuki-Miyaura protocol.
Detailed Methodology
Reagents:
-
3-Bromothiophene (1.0 equiv)
-
3-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (0.03 equiv) -
Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Loading: Add 3-bromothiophene, the boronic acid, and base (K
CO ) to the vessel. -
Catalyst Addition: Add the Palladium catalyst under a positive nitrogen flow.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Conversion typically completes within 8-12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous MgSO
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a pale oil.
Applications
Medicinal Chemistry (Bioisosteres)
The 3-(trifluoromethoxy)phenyl moiety is a privileged scaffold in drug design.
-
Metabolic Blockade: The C-F bonds are resistant to enzymatic cleavage, extending the half-life (
) of the drug. -
Conformational Locking: The -OCF
group prefers a specific orientation relative to the phenyl ring, which can lock the ligand into a bioactive conformation for receptor binding.
Material Science (Organic Electronics)
This molecule serves as a monomer for electropolymerization or chemical polymerization to form Poly(3-arylthiophenes) .
-
Band Gap Tuning: The electron-withdrawing -OCF
group lowers the HOMO energy level of the resulting polymer, increasing air stability compared to non-fluorinated polythiophenes. -
Solid State Packing: The lipophilic tail facilitates solubility in processing solvents (chlorobenzene) while promoting ordered
- stacking in thin films.
Safety and Handling
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow photo-oxidation of the thiophene ring.
-
Disposal: As a halogenated organic compound, it must be disposed of via a licensed chemical incinerator equipped with a scrubber for HF and SO
gases.
References
-
BenchChem. Synthesis of 3-Substituted Thiophenes: Troubleshooting & Protocols. Retrieved from
- Leroux, F. et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.
-
Sigma-Aldrich. Safety Data Sheet: 3-(Trifluoromethyl)thiophene.[3] (Used as surrogate safety data). Retrieved from
